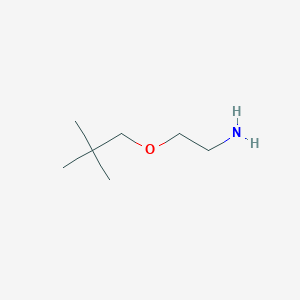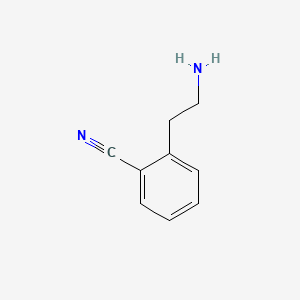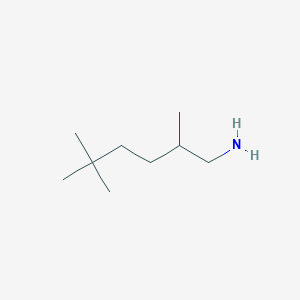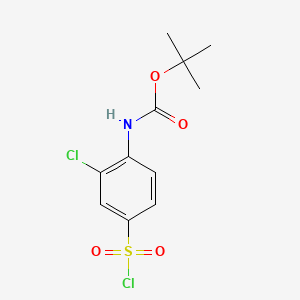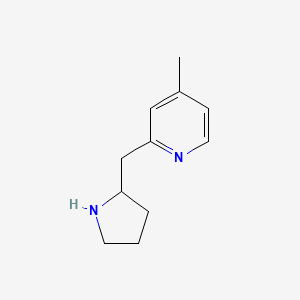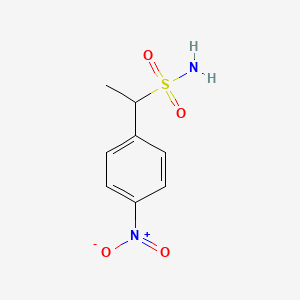![molecular formula C16H19FN2O5S B13528238 methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate is a complex organic compound belonging to the benzothiazepine class. This compound is characterized by its unique structure, which includes a fluorine atom, a benzothiazepine core, and a tert-butoxycarbonyl (Boc) protected amine group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate typically involves multiple steps:
Formation of the Benzothiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the benzothiazepine ring can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazepine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of benzothiazepine derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate involves its interaction with specific molecular targets such as ion channels, enzymes, or receptors. The fluorine atom enhances its binding affinity and selectivity by forming strong interactions with the target site. The Boc-protected amine group can be deprotected in vivo, allowing the compound to interact with its target more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.
Tiazac: A benzothiazepine used in the treatment of hypertension and angina.
Uniqueness
Methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate is unique due to the presence of the fluorine atom and the Boc-protected amine group, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and target specificity compared to other benzothiazepine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H19FN2O5S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate |
InChI |
InChI=1S/C16H19FN2O5S/c1-16(2,3)24-15(22)19-11-7-25-12-6-9(17)8(14(21)23-4)5-10(12)18-13(11)20/h5-6,11H,7H2,1-4H3,(H,18,20)(H,19,22)/t11-/m0/s1 |
InChI-Schlüssel |
KCQIOLZNQPRIAE-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CSC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CSC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
